molecular formula C24H25N7O2S B2569504 (2-(ethylthio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920373-41-7

(2-(ethylthio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2569504
CAS RN: 920373-41-7
M. Wt: 475.57
InChI Key: MKCFHYVNAKAOKD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethylthio group, a methoxyphenyl group, a triazolopyrimidinyl group, and a piperazinyl group. These groups are common in many pharmaceuticals and biologically important compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures often involve multistep synthetic routes . For example, 1,2,4-triazole-containing scaffolds, which are present in this compound, can be synthesized using 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The compound likely has a complex molecular structure due to the presence of multiple rings and functional groups. The 1,2,4-triazole group, for instance, can exist in different tautomeric forms .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For instance, the triazole ring is known to participate in various chemical reactions .

Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to "(2-(ethylthio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" have been studied for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some of these compounds to possess good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This suggests that similar compounds could be potential candidates for the development of new antimicrobial agents.

Drug Development and Synthesis of Novel Compounds

The chemical framework of such compounds offers a versatile foundation for the synthesis of novel drug candidates. For example, the study by Prinz et al. (2017) on N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from Phenoxazine and Phenothiazine demonstrated their potential as highly potent inhibitors of tubulin polymerization, indicating the suitability of this chemical structure for developing new anticancer agents (Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017).

Exploration of Biological Activities

Research into the biological activities of compounds with this chemical structure is ongoing. For instance, studies have explored their potential as anticonvulsant agents, demonstrating the broad applicability of these compounds in therapeutic development. Severina et al. (2021) detailed the development and validation of an HPLC method for the determination of related substances in a novel anticonvulsant agent, highlighting the importance of such compounds in the pharmaceutical industry (Severina, Gubar, Bezruk, Materiienko, Ivanauskas, Bunyatyan, Kovalenko, Scupa, & Georgiyants, 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds containing similar functional groups have been found to exhibit a wide range of biological activities .

properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2S/c1-3-34-20-7-5-4-6-19(20)24(32)30-14-12-29(13-15-30)22-21-23(26-16-25-22)31(28-27-21)17-8-10-18(33-2)11-9-17/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCFHYVNAKAOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(ethylthio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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